![molecular formula C21H26N6O2S B2430240 1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-14-0](/img/structure/B2430240.png)
1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, a class of heterocyclic compounds . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . For example, the molecular structure of some compounds was completely characterized via 1H NMR, 13C NMR, HRMS, and IR spectroscopic data .Chemical Reactions Analysis
Triazole compounds are known for their ability to undergo a variety of chemical reactions . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Aplicaciones Científicas De Investigación
- Research indicates that triazolothiadiazines possess promising anticancer potential. These compounds may inhibit tumor growth by interfering with cell division, inducing apoptosis, or targeting specific cancer-related proteins .
- Triazolothiadiazines exhibit antimicrobial effects against bacteria, fungi, and other pathogens. They may serve as novel agents in the fight against infectious diseases .
- These compounds have anti-inflammatory properties, which could be valuable in managing inflammatory conditions such as arthritis, asthma, and autoimmune diseases .
- Triazolothiadiazines may act as antioxidants, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases .
- Various enzymes are targeted by triazolothiadiazines. These include carbonic anhydrase inhibitors (relevant in treating glaucoma), cholinesterase inhibitors (important for Alzheimer’s disease), alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors (relevant in breast cancer treatment) .
- Some triazolothiadiazines exhibit antiviral activity. Researchers are exploring their effectiveness against specific viruses, including HIV, influenza, and herpes .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Effects
Antioxidant Properties
Enzyme Inhibition
Antiviral Potential
In addition to these applications, in silico pharmacokinetic and molecular modeling studies have been conducted to understand the compound’s behavior and interactions within biological systems . Researchers hope that this knowledge will aid in designing new target-oriented drugs for multifunctional diseases.
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to interact with dna . They intercalate into the DNA structure, which can disrupt the normal function of the DNA and lead to cell death .
Mode of Action
The compound likely interacts with its targets through a process known as intercalation. Intercalation is when a molecule inserts itself between the base pairs in the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly read and transcribed, which can lead to cell death .
Biochemical Pathways
For example, one study found that a derivative of [1,2,4]triazolo[4,3-a]quinoxaline upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Pharmacokinetics
In silico admet profiles of similar compounds have been studied . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound, although further experimental validation would be required.
Result of Action
The result of the compound’s action is likely to be cell death, particularly in cancer cells. This is due to the disruption of normal DNA function and the induction of apoptosis . The compound’s potential as an anticancer agent is supported by studies on similar compounds, which have shown promising antiproliferative activities against various cancer cell lines .
Direcciones Futuras
The future directions in the research of similar compounds often involve the design and synthesis of new derivatives with enhanced biological activities . For instance, it was decided to synthesize and study the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Propiedades
IUPAC Name |
1-(cyanomethylsulfanyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-13(2)7-9-26-19(29)16-6-5-15(18(28)23-12-14(3)4)11-17(16)27-20(26)24-25-21(27)30-10-8-22/h5-6,11,13-14H,7,9-10,12H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFQNHDWZFDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

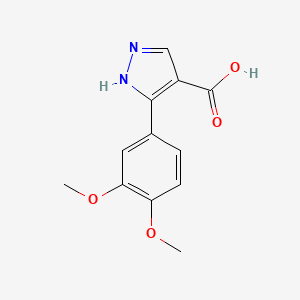
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)
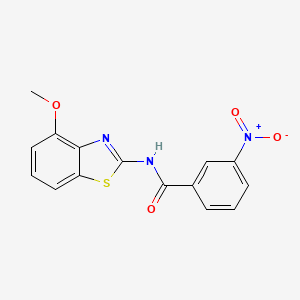
![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)
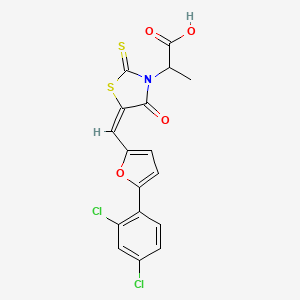
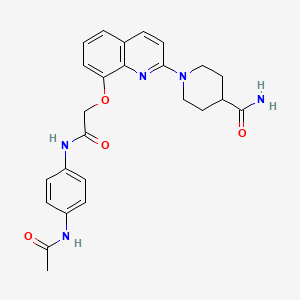
![1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430170.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

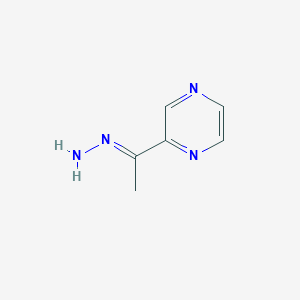
![2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2430179.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)